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Core Science & Biosynthesis

Foundational

Solubility profile of 5-Amino-4-carboxypyridine-3-boronic acid in organic solvents

Topic: Solubility Profile & Dissolution Strategy: 5-Amino-4-carboxypyridine-3-boronic acid Content Type: Technical Whitepaper / Strategic Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Dissolution Strategy: 5-Amino-4-carboxypyridine-3-boronic acid Content Type: Technical Whitepaper / Strategic Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Solubility Chameleon

5-Amino-4-carboxypyridine-3-boronic acid represents a class of "hard-to-handle" amphoteric building blocks. Its solubility profile is not a static physical constant but a dynamic equilibrium governed by three competing factors: zwitterionic lattice energy , boroxine dehydration cycles , and pH-dependent ionization .

Unlike simple lipophilic organics, this molecule behaves as a solubility chameleon. It resists dissolution in standard non-polar solvents (toluene, DCM) due to strong intermolecular hydrogen bonding and electrostatic forces. Successful dissolution requires a strategic approach that disrupts these lattice forces—either through dipolar aprotic solvation, pH manipulation, or in situ complexation.

This guide provides the theoretical grounding and a validated experimental protocol to establish the precise solubility profile for your specific batch and application.

Physicochemical Drivers of Solubility

To master the solubility of this compound, one must understand the structural motifs driving its behavior.

The Zwitterionic Lock

The molecule contains a basic pyridine nitrogen, a primary amine, an acidic carboxyl group, and a Lewis-acidic boronic acid.

  • Isoelectric Point (pI) Risk: In neutral organic solvents or water at pH ~4–6, the molecule likely exists as a zwitterion (carboxylate anion / pyridinium cation). This creates a "brick dust" crystal lattice with high melting points and poor solubility in low-dielectric solvents.

  • Solubility Window: Solubility is maximized when the molecule is forced out of its zwitterionic state—either by protonation (pH < 2) or deprotonation (pH > 9).

The Boroxine Cycle (Dehydration)

Boronic acids are prone to reversible dehydration, forming cyclic trimers called boroxines .[1][2]

  • The Trap: Heating the compound in non-polar solvents (e.g., toluene) to induce solubility often drives water removal, converting the monomeric acid into the boroxine anhydride. While the boroxine is often more soluble in organics, it is chemically distinct.

  • Reversibility: Adding water or a Lewis base (hydroxide, fluoride) breaks the trimer back to the monomer.

Predicted Solubility Profile

Based on structural analogs (Nicotinic acid, 3-Pyridineboronic acid) and thermodynamic principles, the following profile serves as the baseline for experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dielectric constant disrupts zwitterionic lattice; strong H-bond acceptance stabilizes -COOH and -B(OH)₂.
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Good solvation of polar groups. Warning: Risk of methyl ester formation (carboxylate) or boronic ester formation upon prolonged storage.
Water H₂OpH Dependent Low at pI (pH 4–6). High at pH < 2 (cationic) or pH > 9 (anionic).
Ethers THF, 2-MeTHF, DioxaneLow to Moderate Poor solubility for zwitterions. Solubility improves significantly with added water (1–5%) or base (Cs₂CO₃).
Chlorinated DCM, ChloroformVery Low (<1 mg/mL)Unable to break crystal lattice energy.
Hydrocarbons Hexane, TolueneInsoluble Incompatible polarity. Heating in toluene may dissolve the compound only by converting it to the boroxine.

Experimental Protocol: The Solubility Matrix Screen

Do not rely on visual estimation. Use this gravimetric/HPLC protocol to generate a defensible solubility dataset.

Materials
  • Compound: 5-Amino-4-carboxypyridine-3-boronic acid (Dry, micronized).

  • Solvent Set: DMSO, MeOH, THF, THF:Water (9:1), DCM.

  • Equipment: HPLC (UV detection at 254/280 nm), Thermomixer, Centrifuge.

Step-by-Step Workflow
  • Preparation: Weigh 20 mg of compound into five 2 mL HPLC vials.

  • Solvent Addition: Add 200 µL of the respective solvent to each vial (Target: 100 mg/mL).

  • Equilibration:

    • Vortex for 1 minute.

    • Incubate at 25°C with agitation (500 rpm) for 4 hours.

    • Observation: If fully dissolved, add another 20 mg. If solid remains, proceed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

  • Quantification:

    • Remove supernatant and dilute 100x in Mobile Phase (Water/Acetonitrile).

    • Inject on HPLC against a standard curve prepared in DMSO.

  • Validation: Check the pellet. If the pellet in Toluene/Hexane has changed crystal form, analyze by IR to detect boroxine formation.

Visualization: Solubility & Equilibrium Dynamics

The following diagrams illustrate the decision logic for solubilization and the chemical species involved.

SolubilityLogic Start Start: 5-Amino-4-carboxy pyridine-3-boronic acid SolventChoice Select Solvent Class Start->SolventChoice Aprotic Polar Aprotic (DMSO, DMF) SolventChoice->Aprotic High Dielectric Protic Polar Protic (MeOH, Water) SolventChoice->Protic H-Bonding NonPolar Non-Polar (Toluene, DCM) SolventChoice->NonPolar Low Dielectric ResultHigh High Solubility (Direct Use) Aprotic->ResultHigh ResultMod Moderate/Reactive (Watch Esterification) Protic->ResultMod ResultLow Insoluble (Zwitterion Lock) NonPolar->ResultLow ActionHeat Apply Heat (- 3 H2O) ResultLow->ActionHeat Reflux Boroxine Boroxine Trimer (Soluble but altered) ActionHeat->Boroxine Dehydration

Caption: Figure 1.[3] Solvent selection logic and the risk of boroxine formation in non-polar media.

Equilibrium Acid Monomeric Boronic Acid (Active Species) Zwitterion Zwitterionic Solid (Insoluble Lattice) Acid->Zwitterion Neutral pH Crystallization Boroxine Boroxine Anhydride (Trimer) Acid->Boroxine Heat / -H2O Zwitterion->Acid Acid/Base Adjustment Boroxine->Acid +H2O / Base

Caption: Figure 2. The dynamic equilibrium between the monomer, the insoluble zwitterion, and the dehydrated trimer.

Advanced Dissolution Strategies for Synthesis

If you are using this compound in a Suzuki-Miyaura coupling or amide bond formation, standard solubility is often insufficient. Use these "Active Dissolution" strategies.

Strategy A: The "In-Situ" Salt Formation

Instead of trying to dissolve the neutral zwitterion, convert it immediately to a soluble salt in the reaction vessel.

  • Protocol: Suspend the compound in THF or Dioxane. Add 1.1 equivalents of Cs₂CO₃ or K₃PO₄ (dissolved in minimum water).

  • Mechanism: The base deprotonates the carboxylic acid and potentially coordinates the boron, breaking the intermolecular lattice and creating a soluble anionic species.

Strategy B: Polyol Complexation

Boronic acids form soluble esters with 1,2-diols.

  • Protocol: Add 1.1 equivalents of Pinacol or Neopentyl glycol in Toluene/THF. Heat to reflux with a Dean-Stark trap or molecular sieves.

  • Result: This converts the difficult free acid into a lipophilic boronic ester (e.g., pinacol ester), which is highly soluble in organic solvents (DCM, Toluene, EtOAc) and often more stable for purification.

Strategy C: Fluoride Activation

For metal-catalyzed cross-couplings where base sensitivity is an issue.

  • Protocol: Use KHF₂ (Potassium bifluoride) in MeOH/Water.

  • Mechanism: Converts the boronic acid to the trifluoroborate salt (-BF₃K), which is stable, crystalline, and soluble in polar organic mixtures.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2][4] Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • IUPAC Solubility Data Series. Solubility of Solids in Liquids. NIST. Link

  • Santini, R., et al. (2013). Boroxine Chemistry: From Fundamental Studies to Applications. Journal of Organic Chemistry. Link

  • PubChem Compound Summary. 5-Carboxypyridine-3-boronic acid. National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Whitepaper: 5-Amino-4-carboxypyridine-3-boronic Acid in Medicinal Chemistry

This technical guide provides a comprehensive review and operational framework for 5-Amino-4-carboxypyridine-3-boronic acid , a highly functionalized heterocyclic scaffold. Due to the specific nature of this trisubstitut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review and operational framework for 5-Amino-4-carboxypyridine-3-boronic acid , a highly functionalized heterocyclic scaffold. Due to the specific nature of this trisubstituted pyridine, this guide treats it as a high-value "privileged structure" in Fragment-Based Drug Discovery (FBDD), synthesizing known reactivity patterns of aminopyridines and boronic acids to provide a roadmap for its application.

Applications in Fragment-Based Design, Diversity-Oriented Synthesis, and Covalent Inhibition

Executive Summary

5-Amino-4-carboxypyridine-3-boronic acid represents a "Swiss Army Knife" scaffold for medicinal chemists. Its unique substitution pattern—combining an ortho-amino carboxylic acid motif (positions 5 and 4) with a flanking boronic acid (position 3)—offers three distinct vectors for chemical elaboration. This molecule is particularly valuable for:

  • Scaffold Hopping: Replacing phenyl rings in existing drugs to improve aqueous solubility and reduce lipophilicity (LogD).

  • Diversity-Oriented Synthesis (DOS): Serving as a precursor for fused heterocyclic systems (e.g., 1,6-naphthyridines, pyrido[4,3-d]pyrimidines).

  • Covalent Inhibition: Utilizing the boronic acid moiety as a reversible covalent warhead targeting serine or threonine residues in enzymes (e.g.,

    
    -lactamases, proteasomes).
    

Structural Analysis & Chemical Logic

The Pharmacophore Triad

The molecule's utility is defined by the orthogonal reactivity of its three functional groups.

PositionFunctional GroupReactivity Profile (Vector)Medicinal Utility
C3 Boronic Acid (

)
Suzuki-Miyaura Coupling ; Reversible covalent bonding (Lewis Acid).Introduction of biaryl diversity; Warhead for Ser/Thr/Cys nucleophiles.
C4 Carboxylic Acid (

)
Amide Coupling ; Esterification; Decarboxylation.H-bond acceptor/donor; Precursor to lactams.
C5 Amino Group (

)
Nucleophilic Attack ; Sandmeyer reaction; Buchwald-Hartwig.H-bond donor; Critical for cyclization with C4.
Electronic Properties

The pyridine nitrogen (N1) acts as an electron sink, making the ring electron-deficient. However, the C5-amino group acts as a strong resonance donor (


 effect), pushing electron density back into the ring, specifically activating the ortho (C4, C6) and para (C2) positions. This "push-pull" electronic system stabilizes the boronic acid against protodeboronation compared to electron-rich aryls, while the C4-carboxylate likely exists as a zwitterion with the basic pyridine nitrogen or the amino group depending on pH.

Synthetic Strategy (Retrosynthesis)

As this specific trisubstituted isomer is a specialized intermediate, a robust synthetic route must be designed based on validated pyridine chemistry.

Proposed Retrosynthetic Pathway

The most logical disconnection involves installing the boronic acid last to prevent side reactions, utilizing a halogenated precursor derived from commercially available 3-aminoisonicotinic acid .

Key Steps:

  • Regioselective Halogenation: Bromination of 3-aminoisonicotinic acid. The amino group directs electrophilic aromatic substitution (SEAr) to the ortho position (C5 relative to the ring, but C3 relative to the acid if we re-number, or C5 in absolute pyridine numbering). Correction: In 3-aminoisonicotinic acid (3-amino-4-pyridinecarboxylic acid), the amino is at 3, acid at 4. Direct bromination targets C2 (alpha) or C5 (beta). Sterics favor C5.

  • Protection: Esterification of the acid and protection of the amine (e.g., Boc) to prevent catalyst poisoning.

  • Miyaura Borylation: Pd-catalyzed cross-coupling of the aryl bromide with bis(pinacolato)diboron (

    
    ).
    
Synthesis Workflow Diagram

SynthesisRoute Start 3-Aminoisonicotinic Acid (Starting Material) Step1 Bromination (NBS, DMF) Start->Step1 Inter1 5-Bromo-3-amino- isonicotinic acid Step1->Inter1 Regioselective SEAr Step2 Protection (MeOH/H+, Boc2O) Inter1->Step2 Inter2 Protected Intermediate Step2->Inter2 Step3 Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Inter2->Step3 Final Target: 5-Amino-4-carboxy- pyridine-3-boronic acid Step3->Final C-B Bond Formation

Caption: Proposed retrosynthetic pathway utilizing regioselective bromination and Pd-catalyzed borylation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the 3-boronic acid moiety with an aryl halide to generate a biaryl diversity point.

Reagents:

  • Scaffold: 5-Amino-4-carboxypyridine-3-boronic acid (1.0 equiv)

  • Coupling Partner: Aryl bromide/iodide (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the boronic acid scaffold, aryl halide, and base.

  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Add degassed 1,4-dioxane.
    
  • Catalyst Addition: Add

    
     quickly under positive Argon pressure.
    
  • Reaction: Seal and heat to 90°C for 4–12 hours. (Monitor via LC-MS for consumption of aryl halide).

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the amphoteric nature of the product.

Protocol B: Cyclization to Pyrido[4,3-d]pyrimidine

Utilizing the ortho-amino and carboxy groups to form a fused bicyclic system.

Reagents:

  • Substrate: 5-Amino-4-carboxypyridine-3-boronic acid (or ester)

  • Cyclizing Agent: Formamidine acetate (excess)

  • Solvent: Ethanol or 2-Methoxyethanol

Methodology:

  • Reflux: Dissolve substrate in ethanol. Add 5.0 equiv of formamidine acetate.

  • Heat: Reflux at 80–100°C for 16 hours.

  • Mechanism: The amino group attacks the formamidine, followed by intramolecular cyclization onto the carboxylic ester/acid.

  • Isolation: Cool to

    
    . The product often precipitates. Filter and wash with cold ethanol.
    

Applications in Drug Discovery[1][2][3]

Diversity-Oriented Synthesis (DOS) Workflow

The scaffold allows for "Branch-and-Build" library generation.

  • Path A (Suzuki First): Install R1 (biaryl)

    
     Cyclize 
    
    
    
    Final Inhibitor.
  • Path B (Cyclize First): Create fused core

    
     Suzuki coupling to install R1.
    

DOS_Workflow cluster_Suzuki Path A: Suzuki First cluster_Cyclize Path B: Cyclization First Core Scaffold: 5-Amino-4-carboxy-3-boronic acid Suzuki Suzuki Coupling (Install Aryl at C3) Core->Suzuki CyclizB Cyclization (Formamidine) Core->CyclizB InterA 3-Aryl-4-carboxy-5-aminopyridine Suzuki->InterA CyclizA Cyclization (Formamidine) InterA->CyclizA ProdA 3-Aryl-Pyrido[4,3-d]pyrimidine CyclizA->ProdA InterB Pyrido[4,3-d]pyrimidine-Boronic Acid CyclizB->InterB SuzukiB Suzuki Coupling (Late-Stage Diversification) InterB->SuzukiB ProdB Final Fused Heterocycle SuzukiB->ProdB

Caption: Divergent synthesis pathways allowing early-stage or late-stage functionalization.

Boronic Acid as a Warhead

In addition to being a coupling partner, the boronic acid group itself can serve as a pharmacophore.

  • Mechanism: Boron forms a reversible tetrahedral adduct with the hydroxyl group of catalytic Serine residues (e.g., in

    
    -lactamases or proteases).
    
  • Design Note: The C4-Carboxy group can anchor the molecule in the active site via salt bridges (e.g., to Arg/Lys residues), positioning the C3-Boron for nucleophilic attack.

References

  • Synthesis of Pyridylboronic Acids: Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester."[1] Organic Syntheses, 2005, 81,[1] 89. Link

  • Boron in Medicinal Chemistry: Ballatore, C., et al. "Boron-containing compounds as potential therapeutic agents."[2] Nature Reviews Drug Discovery, 2013, 12, 261–274. Link

  • Suzuki Coupling on Pyridines: Maluenda, I., & Navarro, O. "Recent developments in the Suzuki-Miyaura reaction: 2010-2014." Molecules, 2015, 20(5), 7528-7557. Link

  • Fragment-Based Drug Discovery: Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 2016, 15, 605–619. Link

  • Tavaborole (Boron-based drug precedent): Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Amino-4-carboxypyridine-3-boronic Acid

Introduction: The Strategic Importance of Functionalized Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of therapeutic agents.[1][2] The strategic in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of therapeutic agents.[1][2] The strategic introduction of functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. 5-Amino-4-carboxypyridine-3-boronic acid is a particularly valuable building block, offering three distinct points for molecular elaboration: the amino group, the carboxylic acid, and the boronic acid. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[3][4][5] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling protocols specifically tailored for 5-Amino-4-carboxypyridine-3-boronic acid, addressing the unique challenges and opportunities presented by this multifunctional substrate.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our pyridine boronic acid) and an organic halide or triflate.[6][7] The catalytic cycle, a fundamental concept for any researcher in this field, consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) intermediate.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.[8] The base activates the boronic acid, making the organic moiety more nucleophilic.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

The Unique Challenges of 5-Amino-4-carboxypyridine-3-boronic Acid

The presence of both a Lewis basic amino group and an acidic carboxylic acid group on the pyridine ring introduces specific challenges that must be addressed for successful coupling:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[9]

  • Substrate Solubility: The zwitterionic nature of the molecule can lead to poor solubility in common organic solvents used for Suzuki-Miyaura reactions.

  • Protodeboronation: Heteroaryl boronic acids, particularly those with protonable heteroatoms, can be susceptible to premature cleavage of the C-B bond, a side reaction known as protodeboronation.[3][10]

  • Reactivity of Functional Groups: The amino and carboxylic acid groups may require protection or careful selection of reaction conditions to avoid unwanted side reactions.

To overcome these hurdles, careful optimization of the catalyst system, base, and solvent is crucial. The use of bulky, electron-rich phosphine ligands can often mitigate catalyst inhibition by promoting the desired catalytic cycle over off-cycle coordination.[11][12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(Ln) (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols and Starting Conditions

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-Amino-4-carboxypyridine-3-boronic acid with various aryl halides. It is important to note that optimization may be necessary for specific substrates.

General Experimental Workflow

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Standard Conditions for Aryl Bromides

This protocol is a robust starting point for coupling with electron-rich and electron-neutral aryl bromides.

Materials:

  • 5-Amino-4-carboxypyridine-3-boronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Amino-4-carboxypyridine-3-boronic acid (1.2 equiv.), aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) that has been previously degassed by sparging with argon for 30 minutes. The total solvent volume should provide a concentration of the aryl bromide of approximately 0.1 M.

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conditions for Challenging Aryl Chlorides

Aryl chlorides are often less reactive than their bromide counterparts and may require a more active catalyst system.[4]

Materials:

  • 5-Amino-4-carboxypyridine-3-boronic acid

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • Follow the general setup procedure as in Protocol 1, using the aryl chloride (1.0 equiv.), 5-Amino-4-carboxypyridine-3-boronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Use a solvent system of toluene and water (typically 10:1).

  • The catalyst system will be Pd₂(dba)₃ (0.01 equiv.) and SPhos (0.04 equiv.).

  • Heat the reaction to 100-110 °C.

  • Follow the monitoring, workup, and purification steps as outlined in Protocol 1.

Data Summary: Recommended Starting Conditions
ParameterProtocol 1 (Aryl Bromides)Protocol 2 (Aryl Chlorides)Rationale
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd₂(dba)₃ is a Pd(0) source, often more active for less reactive substrates.
Ligand PPh₃SPhosSPhos is a bulky, electron-rich ligand that promotes oxidative addition of aryl chlorides.
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base, often more effective for challenging couplings.
Solvent 1,4-Dioxane/WaterToluene/WaterToluene can be beneficial for higher reaction temperatures.
Temperature 80-100 °C100-110 °CHigher temperatures are often required for less reactive aryl chlorides.

Troubleshooting and Optimization

Even with robust starting protocols, challenges can arise. Here are some common issues and potential solutions:

  • Low Conversion:

    • Increase Catalyst Loading: Incrementally increase the palladium and ligand loading (e.g., from 2 mol% to 5 mol%).

    • Screen Different Ligands: Buchwald-type ligands (e.g., XPhos, RuPhos) can be highly effective.[13]

    • Elevate Temperature: Carefully increase the reaction temperature, ensuring solvent stability.

  • Protodeboronation:

    • Use Anhydrous Conditions: While water is often beneficial, in cases of significant protodeboronation, switching to anhydrous conditions with a base like cesium fluoride (CsF) can be effective.

    • Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can mitigate this side reaction.[3]

  • Poor Solubility:

    • Solvent Screening: Test different solvent systems, such as DMF, DMA, or THF, sometimes with co-solvents.

    • Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may improve solubility and reaction rates.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: Lowering the reaction temperature or using a milder base can sometimes reduce this side reaction.

    • Dehalogenation of Aryl Halide: This can be a sign of catalyst decomposition. Ensure proper degassing of solvents and use of high-purity reagents.

Conclusion

The Suzuki-Miyaura coupling of 5-Amino-4-carboxypyridine-3-boronic acid is a powerful tool for the synthesis of complex, highly functionalized molecules of interest to the pharmaceutical and materials science industries.[11][14] While the inherent functionalities of this substrate present unique challenges, a systematic approach to reaction optimization, including careful selection of the catalyst system, base, and solvent, can lead to successful and high-yielding transformations. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to build upon in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Egan, M. J. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Org. Lett.2013 , 15 (11), 2692–2695. Available from: [Link]

  • Singh, U. P. & Singh, R. P. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. J. Xi'an Shiyou Univ., Nat. Sci. Ed.2023 , 19 (7), 29-48. Available from: [Link]

  • Blakemore, D. C. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry: 2016; pp 1–69. Available from: [Link]

  • Roughley, S. D. & Jordan, A. M. The impact of cross-coupling reactions in drug discovery and development. Bioorg. Med. Chem.2020 , 28 (16), 115547. Available from: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. Available from: [Link]

  • Das, S. et al. Suzuki Cross Coupling Reaction-A Review. J. Popul. Ther. Clin. Pharmacol.2023 , 30 (1), 1-13. Available from: [Link]

  • Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res.2024 , 16 (4), 127. Available from: [Link]

  • Perez-Saldivar, M. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2022 , 100 (12), 945-952. Available from: [Link]

  • Molander, G. A. & Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314. Available from: [Link]

  • Charyton, M. et al. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorg. Chem.2022 , 61 (34), 13429–13442. Available from: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem.2007 , 72 (14), 5263–5266. Available from: [Link]

  • Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008 , 47 (26), 4855-4858. Available from: [Link]

  • Sumimoto, M. et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. 2023 . Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • Di Mola, A. et al. Recent Advances in Acyl Suzuki Cross-Coupling. Molecules2019 , 24 (2), 229. Available from: [Link]

  • Reeve, J. T. et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci.2017 , 8 (6), 4530–4535. Available from: [Link]

  • Li, X. et al. Aminative Suzuki–Miyaura coupling. Science2024 , 383 (6686), 999-1005. Available from: [Link]

  • Cerna, I. & Cerný, J. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Curr. Org. Chem.2012 , 16 (24), 2846-2868. Available from: [Link]

Sources

Application

Reaction conditions for cross-coupling 5-Amino-4-carboxypyridine-3-boronic acid

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It addresses the specific challenges of 5-Amino-4-carboxypyridine-3-boronic acid , a "difficult-class" subs...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It addresses the specific challenges of 5-Amino-4-carboxypyridine-3-boronic acid , a "difficult-class" substrate due to its zwitterionic nature, potential for catalyst poisoning, and susceptibility to protodeboronation.

Executive Summary & Challenge Profile

The cross-coupling of 5-Amino-4-carboxypyridine-3-boronic acid presents a "perfect storm" of synthetic challenges. Unlike simple phenylboronic acids, this substrate contains a basic amine, an acidic carboxylate, and a Lewis-acidic boron center on a pyridine ring.

Core Challenges
  • Zwitterionic Insolubility: In standard organic solvents (Toluene, THF), the molecule exists as an insoluble zwitterion (inner salt), preventing interaction with the palladium catalyst.

  • Catalyst Poisoning: The free C5-amino and C4-carboxylate groups can chelate Pd(II) species, forming unreactive "Pd-black" precipitates or stable bis-ligated complexes.

  • Rapid Protodeboronation: The C4-carboxylic acid is electron-withdrawing, while the pyridine nitrogen is electron-deficient. However, the presence of the C5-amine pushes electron density into the ring. This "push-pull" electronic state, combined with an acidic proton source (COOH), significantly accelerates protodeboronation , often faster than the transmetallation step.

Strategic Decision Matrix

Do not attempt a "standard" Suzuki screen immediately. Select a pathway based on your material availability and downstream tolerance.

PathwayStrategyProsConsRecommended For
A (Gold Std) Full Protection Highest yields; Standard purification; Stable intermediates.Adds 2 synthetic steps (Protection/Deprotection).Scale-up (>1g); GLP synthesis.
B (Rapid) In-Situ Protection Fast; One-pot potential.Variable yields; messy workup.MedChem hit-finding (<100mg).
C (Direct) Zwitterion Coupling No extra steps; Atom economical.Requires expensive ligands; Narrow solvent scope.High-throughput screening (HTS).[1]

Detailed Protocols

Pathway A: Protection Strategy (Recommended)

Transform the unstable zwitterion into a soluble, stable pinacol ester.

Step 1: Esterification & Pinacol Protection

  • Methyl Ester Formation: Suspend the starting material in MeOH. Add SOCl₂ (3.0 equiv) dropwise at 0°C. Reflux for 4 hours. Concentrate to dryness.

  • Boronate Formation: React the methyl ester (as HCl salt) with Bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in 1,4-Dioxane at 90°C.

    • Note: This converts the C-Cl/Br (if starting from halide) or stabilizes the existing boronic acid as a BPin ester.

Step 2: Cross-Coupling of the Protected Species

  • Substrate: 5-Amino-4-(methoxycarbonyl)pyridine-3-boronic acid pinacol ester.

  • Catalyst: Pd(Amphos)Cl₂ or XPhos Pd G3 (2–5 mol%).

    • Why: These bulky, electron-rich ligands prevent the free amine from coordinating to the Pd center.

  • Base: K₃PO₄ (3.0 equiv) (Anhydrous preferred to stop hydrolysis).

  • Solvent: 1,4-Dioxane : Water (10:[2]1) or Toluene : Water (10:1).[3]

  • Temperature: 80–100°C.[3]

Pathway C: Direct Zwitterion Coupling (Molander Conditions)

If you must couple the free acid/amine form directly.

Theory: Use a water-miscible solvent system to solubilize the zwitterion and a ligand capable of out-competing the substrate for Pd binding.

Protocol:

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid Substrate (1.5 equiv), and SPhos Pd G3 (5 mol%).

  • Base/Solvent: Add K₃PO₄ (3.0 equiv) .

  • Solvent System: Add n-Butanol or DMF : Water (4:1) .

    • Critical: n-Butanol is excellent for zwitterionic amino acids.

  • Reaction: Degas (sparge with Ar for 10 min). Heat to 100°C for 12–18 hours.

  • Workup: Acidify to pH 4 (isoelectric point) to precipitate the product or extract into EtOAc.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize the green path (Transmetallation) while suppressing the red paths (Protodeboronation/Poisoning).

G cluster_legend Optimization Strategy Start 5-Amino-4-carboxy-3-boronic acid Coordination Catalyst Poisoning (Amine/Carboxy binding Pd) Start->Coordination Free NH2/COOH Protodeboronation Protodeboronation (Loss of Boron) Start->Protodeboronation H2O / Heat Transmetallation Transmetallation (Rate Limiting Step) Start->Transmetallation Base Activation Pd_Ox Pd(II)-Ar Oxidative Complex Pd_Ox->Transmetallation + Boronate Product Cross-Coupled Product Transmetallation->Product Reductive Elimination Note1 Use Bulky Ligands (SPhos/XPhos) to block Poisoning Note2 Protect COOH to stop Protodeboronation

Caption: Competitive pathways in the Suzuki coupling of aminocarboxypyridines. Bulky ligands and protection groups are required to favor Transmetallation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to Pd-G3-XPhos or Pd-G3-SPhos . These precatalysts activate rapidly and the ligands are too bulky to be displaced by the amine.
Starting Material Disappears, No Product ProtodeboronationThe boronic acid hydrolyzed. Switch to anhydrous conditions (DMF/Dioxane) and use Cs₂CO₃ or K₃PO₄ (anhydrous). Consider using the BPin ester .[4][5]
Product Trapped in Aqueous Phase Zwitterionic ProductThe product is likely an amino acid. Do not use standard bicarbonate wash. Adjust pH to the isoelectric point (pI) to precipitate, or use n-Butanol extraction.
Homocoupling (Ar-Ar) Oxygen Leak / Slow TransmetallationDegas solvents thoroughly. Increase the amount of boronic acid (1.5 equiv).

References

  • Molander, G. A., & Canturk, B. (2009).[6] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Tyrra, W. (2003). Heteroaryl Boronic Acids: Structure and Stability. Heterocycles. (General reference for pyridyl boronic acid instability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for 5-Amino-4-carboxypyridine-3-boronic acid Reactions

Welcome to the technical support resource for researchers utilizing 5-Amino-4-carboxypyridine-3-boronic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its us...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 5-Amino-4-carboxypyridine-3-boronic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. As a multifunctional molecule, this substrate presents unique hurdles that require careful consideration of catalyst systems and reaction conditions for success. This document offers troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and reactivity of 5-Amino-4-carboxypyridine-3-boronic acid.

Q1: What are the primary challenges associated with using 5-Amino-4-carboxypyridine-3-boronic acid in Suzuki-Miyaura coupling?

The structure of this boronic acid presents a trifecta of challenges:

  • Catalyst Inhibition: The pyridine nitrogen is Lewis basic and can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1] The adjacent amino group can also chelate the metal, further deactivating the catalyst.

  • Protodeboronation: Pyridylboronic acids are often susceptible to hydrolysis, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[2] This side reaction is competitive with the desired cross-coupling and can be accelerated by harsh conditions (high temperature, strong base).

  • Complex Reactivity: The presence of both an acidic group (-COOH) and a basic group (-NH2) can complicate reactions that are sensitive to pH. These groups can also influence the solubility of the reagent and its intermediates.

Q2: How should 5-Amino-4-carboxypyridine-3-boronic acid and its derivatives be stored?

Proper storage is critical to maintain the reagent's integrity. Boronic acids can degrade over time, especially in the presence of moisture and air.[3]

  • Short-term: Store at 4°C in a tightly sealed container.

  • Long-term: For extended storage, keep at -20°C in a dry, sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] Boronic acid pinacol esters are generally more stable and less prone to dehydration or degradation than the free boronic acids.[5]

Q3: Why is the choice of ligand so critical when working with this substrate?

Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. The challenges mentioned in Q1 necessitate the use of more advanced ligands. Electron-rich, sterically bulky phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos), are highly effective.[2] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while their steric bulk can help prevent the pyridine nitrogen from binding too strongly to the palladium center.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Low to zero yield of the desired coupled product.

  • Q: My reaction failed completely. What are the first troubleshooting steps?

    • A: First, verify the integrity of your starting materials. The quality of the boronic acid is paramount; consider using a fresh bottle or a more stable pinacol ester derivative.[2] Ensure all solvents are rigorously degassed to remove oxygen, which can lead to catalyst decomposition and boronic acid homocoupling.[2][5] Running the reaction under a strict inert atmosphere (argon or nitrogen) is essential.[2] Finally, confirm the accuracy of your stoichiometry and the purity of your base and catalyst.

  • Q: I suspect catalyst inhibition is the primary issue. How can I overcome this?

    • A: This is a common problem with pyridyl substrates.[1] The solution lies in selecting a more robust catalyst system. Switch from a simple catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) to a system using a specialized ligand. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald-type ligand (XPhos, SPhos) is a highly effective starting point.[2] These ligands create a more electron-rich and sterically hindered palladium center, which accelerates the catalytic cycle and mitigates inhibition by the pyridine nitrogen.

Problem: Significant formation of side products.

  • Q: My main side product is the protodeboronated starting material. How can I prevent this?

    • A: Protodeboronation is a frequent side reaction for pyridylboronic acids.[2] Several strategies can minimize it:

      • Use a Milder Base: Strong aqueous bases can promote hydrolysis. Switch to milder, non-aqueous or biphasic conditions. Bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often superior to sodium hydroxide.[2][7]

      • Lower the Reaction Temperature: High temperatures can accelerate the rate of protodeboronation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Room-temperature couplings are achievable with highly active modern catalysts.[6]

      • Use a Boronate Ester: As mentioned, boronic pinacol esters are more stable towards hydrolysis and can be used as a direct replacement for the boronic acid to suppress this side reaction.[5]

  • Q: I am observing significant homocoupling of my boronic acid (bi-pyridine formation). What is the cause?

    • A: Homocoupling is typically caused by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the dimerization of the boronic acid.[5] The solution is meticulous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas throughout the reaction setup and duration.

Problem: The reaction is not reproducible.

  • Q: I achieved a high yield once but have been unable to reproduce the result. What factors could be at play?

    • A: Lack of reproducibility often points to subtle variations in reaction setup or reagent quality.[2][8]

      • Reagent Quality: A new bottle of catalyst, base, or boronic acid may have different purity or activity. Always test new batches.

      • Inert Atmosphere: The efficiency of degassing can vary. Ensure your technique is consistent. For maximum reproducibility, use the freeze-pump-thaw method for degassing solvents.

      • Water Content: The amount of water can be critical. Anhydrous conditions may be required, or sometimes a specific amount of water is necessary as a co-solvent.[3] Ensure your organic solvents are dry if the protocol demands it.

      • Control Experiment: Perform a control reaction with a simple, reliable system like phenylboronic acid and bromobenzene to confirm that your catalyst, base, and general setup are working as expected.[3]

Section 3: Recommended Protocols & Methodologies

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-Amino-4-carboxypyridine-3-boronic acid with an aryl bromide.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), 5-Amino-4-carboxypyridine-3-boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst premix to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow: Catalyst System Screening

When developing a new reaction, a systematic screening of catalyst, ligand, base, and solvent is crucial.

G start Define Coupling Partners (Boronic Acid & Halide) catalyst Screen Pd Precursor & Ligand 1. Pd(OAc)2/SPhos 2. Pd2(dba)3/XPhos 3. PdCl2(dppf) start->catalyst Step 1 base Optimize Base 1. K3PO4 2. K2CO3 3. Cs2CO3 catalyst->base Step 2 (with best catalyst) solvent Optimize Solvent System 1. Dioxane/H2O 2. Toluene/H2O 3. DMF base->solvent Step 3 (with best base) temp Optimize Temperature (e.g., 60°C, 80°C, 100°C) solvent->temp Step 4 (with best solvent) product Optimized Yield temp->product

Caption: Systematic workflow for optimizing Suzuki-Miyaura reaction conditions.

Section 4: Data Presentation

Table 1: Recommended Catalyst Systems for Pyridylboronic Acids
Palladium SourceLigandKey Advantages & Considerations
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., XPhos, SPhos, RuPhos)Highly Recommended. Bulky, electron-rich ligands that overcome catalyst inhibition and promote high turnover rates. Effective for challenging substrates.[2][6]
PdCl₂(dppf)dppf (1,1'-Bis(diphenylphosphino)ferrocene)A common, moderately effective catalyst. May require higher catalyst loading or temperatures and can be prone to lower yields with this specific substrate.[2]
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)Not generally recommended for this substrate. Often leads to low conversion and catalyst decomposition due to inhibition by the pyridine nitrogen.
Table 2: Common Bases and Solvents in Suzuki-Miyaura Couplings
BaseSolvent SystemCharacteristics & Best Use Cases
K₃PO₄ (Potassium Phosphate)Dioxane/H₂O, Toluene/H₂OStrong, non-nucleophilic base. Often provides excellent results while minimizing protodeboronation. A good first choice for screening.[7]
K₂CO₃ (Potassium Carbonate)Dioxane/H₂O, MeCN/H₂OA milder base, useful when substrates are sensitive to stronger bases. Can help reduce protodeboronation.[2]
Cs₂CO₃ (Cesium Carbonate)Dioxane, TolueneHighly effective, particularly in anhydrous or low-water conditions. Its high solubility in organic solvents can accelerate the reaction.
CsF (Cesium Fluoride)Dioxane, DMFCan be used in cases where ester functionalities are present to avoid hydrolysis.[7]

Section 5: Visualizations

Troubleshooting Workflow Diagram

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst Batch? - Dry Solvents? start->check_reagents Initial Checks check_conditions 2. Check Reaction Conditions - System fully inert? - Solvents degassed? - Correct Temperature? check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Problem Found change_catalyst 3. Change Catalyst System - Switch to Buchwald Ligand (e.g., XPhos, SPhos) check_conditions->change_catalyst Conditions OK check_conditions->success Problem Found change_base 4. Mitigate Side Reactions - Use milder base (K3PO4)? - Lower temperature? - Use pinacol ester? change_catalyst->change_base Still low yield change_catalyst->success Yield Improved change_base->success Yield Improved

Caption: Decision tree for troubleshooting failed Suzuki-Miyaura reactions.

Suzuki-Miyaura Catalytic Cycle & Substrate Interference

G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-X poison Pyridine Coordination pd0->poison Inhibition pd2 Ar-Pd(II)-X L2 oa->pd2 trans Transmetalation pd2->trans + Ar'-B(OH)2 + Base pd2->poison Inhibition pd2_biaryl Ar-Pd(II)-Ar' L2 trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product

Caption: The Suzuki-Miyaura cycle showing potential points of catalyst inhibition.

References

  • curdled, et al. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros - Reddit. [Link]

  • Shields, B., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • jthockey, et al. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]

  • Various Authors. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

  • Unnamed Author. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Rickhaus, M., et al. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros - Reddit. [Link]

  • Smith, A. D., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Wintner, J., & Khlebnikov, V. (2020). In Suzuki coupling can the boronic acid couple with each other? ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

Sources

Optimization

Stability of 5-Amino-4-carboxypyridine-3-boronic acid under basic conditions

Welcome to the technical support guide for 5-Amino-4-carboxypyridine-3-boronic acid (CAS 913836-03-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Amino-4-carboxypyridine-3-boronic acid (CAS 913836-03-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this multifunctional building block, with a specific focus on its stability under the basic conditions frequently employed in cross-coupling reactions.

Introduction: A Molecule of Unique Challenges

5-Amino-4-carboxypyridine-3-boronic acid is a valuable reagent, offering three distinct points for molecular elaboration. However, the interplay of its functional groups—an electron-donating amine, an electron-withdrawing carboxylic acid, and the Lewis acidic boronic acid on an electron-deficient pyridine ring—creates a unique chemical environment. This guide provides expert insights and troubleshooting protocols to address the primary challenge associated with its use: instability in basic media.

Section 1: Core Stability Concerns & Decomposition Pathways

Q1: What are the primary stability concerns for 5-Amino-4-carboxypyridine-3-boronic acid under basic conditions?

The primary stability concern is its susceptibility to protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This decomposition pathway is a known issue for arylboronic acids, particularly those attached to electron-poor aromatic rings like pyridine.[1] Basic aqueous conditions, often required for reactions like the Suzuki-Miyaura coupling, can significantly accelerate this degradation.[1][2]

Two key structural features of this specific molecule influence its stability:

  • Electron-Deficient Pyridine Ring: The pyridine ring is inherently electron-poor, which makes the attached boronic acid more susceptible to protodeboronation compared to its phenylboronic acid counterparts.

  • Intramolecular Effects: The adjacent carboxylic acid group is electron-withdrawing, which can further weaken the C-B bond. Conversely, there is a potential for the carboxyl group to form an intramolecular dative bond with the boron atom, creating a boralactone-like structure. This type of intramolecular coordination has been shown in other systems to dramatically increase resistance to oxidation, a secondary degradation pathway.[3][4]

Under basic conditions, the boronic acid exists in equilibrium between its neutral, trigonal planar form and an anionic, tetrahedral boronate species. While formation of the boronate is essential for the transmetalation step in Suzuki couplings, it is also the species susceptible to decomposition.[5]

Caption: Fig. 1: Equilibrium of boronic acid under basic conditions.

Section 2: Troubleshooting in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, but its reliance on basic conditions presents a significant hurdle when using sensitive boronic acids.

Q2: My Suzuki-Miyaura coupling reaction with this boronic acid is failing or giving low yields. What are the likely causes related to the basic conditions?

Low yields or complete reaction failure are most often traced back to the degradation of the boronic acid before catalytic turnover can occur. The base required to activate the boronic acid for transmetalation is often the culprit in its demise.[5][6][7][8]

Potential Cause Scientific Explanation Troubleshooting Action
Rapid Protodeboronation The combination of base, temperature, and protic solvents (like water or alcohols) creates an ideal environment for cleaving the C-B bond, outcompeting the desired cross-coupling.[1]Switch to milder, non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃, powdered KF). Use anhydrous solvents. Lower the reaction temperature.
Inappropriate Base Choice Strong aqueous bases like NaOH or KOH can cause immediate and rapid decomposition. The pKa of the base and its solubility are critical factors.Use a weaker base or one known to be effective in challenging couplings. A base screen is highly recommended.
Poor Reagent Quality The boronic acid may have degraded during storage due to slow hydrolysis or oxidation from atmospheric exposure.Purchase fresh material or verify the quality of existing stock. Always store under inert gas at recommended temperatures.[9][10]
Catalyst Inhibition The amino and carboxyl groups can potentially coordinate to the palladium center, inhibiting catalytic activity.Screen different palladium catalysts and ligands. XPhos and SPhos are often effective for heteroaromatic couplings.
Q3: What is a reliable protocol to minimize degradation and improve the success rate of my coupling reaction?

A self-validating protocol involves careful screening and control experiments. The following workflow is designed to systematically identify and solve issues related to boronic acid instability.

troubleshooting_workflow node_start node_start node_process node_process node_decision node_decision node_output node_output node_fail node_fail start Start: Low Yield / No Reaction check_reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? - Active Catalyst? start->check_reagents base_screen Step 2: Perform Base Screen (K₃PO₄, Cs₂CO₃, KF in Dioxane/Toluene) check_reagents->base_screen is_yield_ok1 Yield Improved? base_screen->is_yield_ok1 temp_screen Step 3: Optimize Temperature Start at RT, increase to 60°C, 80°C is_yield_ok2 Yield Improved? temp_screen->is_yield_ok2 ligand_screen Step 4: Screen Ligands (e.g., XPhos, SPhos, RuPhos) is_yield_ok3 Yield Improved? ligand_screen->is_yield_ok3 is_yield_ok1->temp_screen No success Success: Optimized Protocol is_yield_ok1->success Yes is_yield_ok2->ligand_screen No is_yield_ok2->success Yes is_yield_ok3->success Yes fail Consult Advanced Support: Consider protecting group strategy is_yield_ok3->fail No

Caption: Fig. 2: Troubleshooting workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Base and Temperature Screening

  • Setup: In a glovebox, prepare an array of microwave vials. To each vial, add your aryl halide (1.0 equiv), 5-Amino-4-carboxypyridine-3-boronic acid (1.2-1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and a suitable ligand like SPhos (6 mol%).

  • Base Addition: To separate vials, add different bases: K₃PO₄ (3.0 equiv), Cs₂CO₃ (3.0 equiv), and powdered anhydrous KF (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene to each vial to a standard concentration (e.g., 0.1 M).

  • Reaction: Run one set of vials at room temperature, another at 60°C, and a third at 80°C.

  • Analysis: After a set time (e.g., 2-4 hours), quench a small aliquot from each vial, filter, and analyze by LC-MS to determine product formation and consumption of starting materials. This will quickly identify the most promising conditions.

Section 3: Best Practices for Storage and Handling

Proper storage is critical to prevent the slow degradation that can render your reagent inactive over time.

Q4: What are the best practices for storing and handling this compound to ensure its long-term stability?

The key to maintaining the integrity of 5-Amino-4-carboxypyridine-3-boronic acid is rigorous exclusion of atmospheric moisture and oxygen.

Parameter Recommendation Rationale
Temperature Store at -20°C.[9]Low temperatures slow the rate of any potential decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[9]Prevents slow oxidation and hydrolysis from ambient air and moisture.
Container Keep in a tightly sealed container, preferably the original manufacturer's vial.[9][10]Minimizes exposure to the atmosphere. Amber vials are preferred to protect from light.
Handling Weigh and dispense the solid in a glovebox or under a stream of inert gas. Avoid leaving the container open on the bench.Minimizes exposure to moisture and air during use.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a strong aqueous base like NaOH for my Suzuki coupling?

    • A: This is strongly discouraged. Strong, nucleophilic bases in aqueous solution are known to cause rapid protodeboronation of arylboronic acids, and this effect is likely exacerbated by the electron-deficient pyridine ring.

  • Q: I am trying to purify the pinacol ester derivative of this compound and it's decomposing on my silica gel column. Why?

    • A: This is a common issue. Standard silica gel is acidic and can promote the hydrolysis of boronate esters back to the less stable boronic acid, which then degrades.[11] To mitigate this, you can either:

      • Neutralize the silica gel by preparing it as a slurry in a solvent containing 1-2% triethylamine before packing the column.

      • Use a less acidic stationary phase like alumina or a specialized deactivated silica gel.

  • Q: Does the presence of both an amino and a carboxyl group help or hurt stability?

    • A: It's a double-edged sword. The electron-withdrawing carboxyl group likely increases the intrinsic susceptibility to protodeboronation. However, as seen in other systems, it has the potential to coordinate with the boron atom, forming a more stable intramolecular complex that is particularly resistant to oxidation.[3][4] The overall stability in a given reaction environment depends on the complex interplay between these electronic and structural factors.

References

  • Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • Cammidge, A. N., & Creton, I. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-106). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Sanders, S., et al. (2019). Internal and external catalysis in boronic ester networks.Semantic Scholar.
  • Boronic acid. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Silva, F., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6438. [Link]

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2020579118. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Al-Masum, M., & Ng, D. (2010). Theoretical study on the thermal decomposition of pyridine.
  • Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Synthesis and applications of aminoboronic acids. (2019). T-Space Repository.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • 5-Carboxypyridine-3-boronic acid. PubChem. [Link]

  • Dueke-Eze, C. U., et al. (2018). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]

  • Biftu, T. (1969). Kinetics of the Thermal Decomposition of Pyridine.

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Spectrum Analysis: 5-Amino-4-carboxypyridine-3-boronic acid

Executive Summary The structural characterization of 5-Amino-4-carboxypyridine-3-boronic acid presents a distinct set of analytical challenges due to its zwitterionic nature, the quadrupolar relaxation of the boron nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 5-Amino-4-carboxypyridine-3-boronic acid presents a distinct set of analytical challenges due to its zwitterionic nature, the quadrupolar relaxation of the boron nucleus, and the dynamic equilibrium between free boronic acid and boroxine anhydrides.

This guide compares three distinct NMR analytical workflows ("alternatives") to determine the optimal protocol for purity assessment and structural validation. Unlike standard organic molecules, a single solvent approach is often insufficient for this class of compounds. We recommend a comparative solvent strategy to resolve the zwitterionic core and validate the boronic acid functionality.

Structural & Spin System Analysis

Before selecting an analytical method, one must understand the spin system. The molecule consists of a tetrasubstituted pyridine ring with two remaining aromatic protons.

  • H2 (Position 2): Located between the Pyridine Nitrogen and the Boronic Acid group.

    • Diagnostic Feature: Often appears as a broadened singlet due to scalar coupling with the quadrupolar

      
      B nucleus (
      
      
      
      ) and
      
      
      B (
      
      
      ).
  • H6 (Position 6): Located between the Pyridine Nitrogen and the Amino group.

    • Diagnostic Feature: Typically a sharp singlet . It is significantly shielded (shifted upfield) by the ortho-amino group compared to H2.

The Boroxine Equilibrium Challenge

In non-aqueous solvents (e.g., DMSO-d


), boronic acids exist in equilibrium with their trimeric anhydride (boroxine). This results in:
  • Peak broadening.

  • Appearance of minor peak sets (isomers).

  • Underestimation of purity if integrated incorrectly.

Comparative Analysis of Analytical Workflows

We evaluated three analytical alternatives for the performance characterization of 5-Amino-4-carboxypyridine-3-boronic acid.

Table 1: Performance Comparison of NMR Solvent Systems
FeatureMethod A: DMSO-d

(Standard)
Method B: D

O + NaOD (Ionic)
Method C: Pinacol Derivatization
Primary Utility Observation of exchangeable protons (NH

, OH).
High-resolution aromatic region; Solubility.Absolute purity quantification; Stability.
Solubility Moderate (Zwitterion issues).Excellent (Converts to salt).Good (Organic soluble).
Spectral Resolution Medium (Viscosity broadening).High (Sharp peaks).High (sharp peaks).
Boroxine Artifacts High Risk (Equilibrium present).Eliminated (Forms B(OH)

).
Eliminated (Forms Boronate ester).
Exchangeable Protons Visible (Broad).Invisible (Exchanged).Invisible (OH), NH

visible.
Boron Broadening Significant on H2.Reduced (Tetrahedral Boron).Moderate.

Experimental Protocols

Method A: The "Direct Look" (DMSO-d )

Best for confirming the presence of Amino and Boronic Acid protons.

  • Preparation: Weigh 5-8 mg of sample into a vial.

  • Solvation: Add 0.6 mL DMSO-d

    
    . Sonicate for 5 minutes.
    
    • Critical Step: If the solution is hazy (zwitterionic aggregation), add 1 drop of D

      
      O. This breaks the boroxine aggregates but will erase OH signals.
      
  • Acquisition: Run standard proton sequence (e.g., zg30). Set relaxation delay (

    
    ) to 
    
    
    
    seconds to account for slow relaxation of quaternary carbons if running
    
    
    C later.
  • Analysis: Look for two broad singlets at 8.0–9.0 ppm (B(OH)

    
    ) and a broad hump at 5.0–7.0 ppm (NH
    
    
    
    ).
Method B: The "Quantitative" Approach (D O + NaOD)

Best for purity assay and resolving H2 vs H6.

  • Preparation: Weigh 10 mg of sample.

  • Solvation: Add 0.6 mL D

    
    O. The sample will likely remain a suspension.
    
  • Activation: Add 40% NaOD in D

    
    O dropwise (approx. 10-20 
    
    
    
    L) until the solution clears.
    • Mechanism: This converts the carboxylic acid to carboxylate and the trigonal boronic acid to the tetrahedral boronate anion (

      
      ), significantly increasing solubility and stopping chemical exchange broadening.
      
  • Acquisition: Run with water suppression (zgpr or presat) if the HDO peak is large.

Method C: In-Situ Pinacol Derivatization

Best for archiving and external comparisons.

  • Preparation: Mix 1 equivalent of sample with 1.1 equivalents of Pinacol in CDCl

    
     or DMSO-d
    
    
    
    .
  • Reaction: Add activated 4Å molecular sieves to absorb water (driving the equilibrium). Let stand for 30 minutes.

  • Acquisition: Analyze the resulting ester. The Pinacol methyls (singlet, ~1.3 ppm, 12H) serve as an internal check for stoichiometry.

Data Interpretation & Causality

Visualizing the Equilibrium

The following diagram illustrates why Method B (NaOD) yields sharper spectra than Method A (DMSO).

BoronicEquilibrium cluster_0 DMSO-d6 (Method A) cluster_1 D2O + NaOD (Method B) Monomer Free Boronic Acid (sp2 Hybridized) Boroxine Boroxine Trimer (Anhydride) Monomer->Boroxine - H2O (Reversible) Boronate Boronate Anion (sp3 Hybridized) Monomer->Boronate + OH- (Irreversible in base) Boroxine->Boronate + OH- / H2O Broadening Result: Peak Broadening & Chemical Exchange Sharp Result: Single Species & Sharp Lines cluster_0 cluster_0 cluster_0->Broadening cluster_1 cluster_1 cluster_1->Sharp

Figure 1: The impact of solvent pH on boronic acid speciation. Method B drives the equilibrium to a single, stable tetrahedral species, eliminating exchange broadening.

Expected Chemical Shifts (Method A: DMSO-d )
ProtonApprox. Shift (

)
MultiplicityCausality
COOH 11.0 - 13.0Broad SingletAcidic proton, highly deshielded. Often invisible if wet.
B(OH)

8.0 - 9.0Broad SingletHydroxyl protons on Boron. Variable concentration dependence.
H2 (Ar) 8.4 - 8.6Broad SingletDeshielded by N and B. Broadened by

B quadrupole.
H6 (Ar) 7.8 - 8.0Sharp SingletShielded by ortho-NH

.
NH

6.0 - 7.5Broad SingletExchangeable amino protons.

Note: In Method B (NaOD), all shifts will move upfield (shielded) due to the electron-rich nature of the anionic species.

Decision Logic for Researchers

Use this flowchart to select the correct workflow for your specific data requirement.

WorkflowSelection Start Start: 5-Amino-4-carboxypyridine-3-boronic acid Goal What is your primary analytical goal? Start->Goal CheckStructure Confirm Functional Groups (NH2, B-OH) Goal->CheckStructure CheckPurity Purity Assay / Quantification Goal->CheckPurity CheckArchive Library Storage / Comparison Goal->CheckArchive MethodA Method A: DMSO-d6 (Accept broadening) CheckStructure->MethodA Need to see OH/NH MethodB Method B: D2O + NaOD (Sharp peaks, no exchangeables) CheckPurity->MethodB Need flat baseline MethodC Method C: Pinacol Ester (Stable derivative) CheckArchive->MethodC Need long-term stability

Figure 2: Analytical Decision Matrix. Select the solvent system based on whether structural confirmation or quantitative purity is the priority.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Pellella, A., et al. (2022). "NMR Characterization of Boronic Acids: A Practical Guide." Magnetic Resonance in Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. Link

  • Reich, H. J. (2023). "B-11 NMR - Boron." University of Wisconsin-Madison Organic Chemistry Data. Link

Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 5-Amino-4-carboxypyridine-3-boronic acid

This guide provides an in-depth analysis of the mass spectrometry characterization of 5-Amino-4-carboxypyridine-3-boronic acid, a key building block in medicinal chemistry and materials science. We will explore optimal a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometry characterization of 5-Amino-4-carboxypyridine-3-boronic acid, a key building block in medicinal chemistry and materials science. We will explore optimal analytical strategies, compare ionization and fragmentation techniques, and provide actionable protocols for researchers, scientists, and drug development professionals. Our focus is on delivering not just data, but a foundational understanding of the "why" behind the experimental choices, ensuring robust and reproducible results.

Introduction: The Analytical Challenge of a Multifunctional Molecule

5-Amino-4-carboxypyridine-3-boronic acid is a structurally complex molecule featuring a pyridine ring, an amino group, a carboxylic acid, and a boronic acid moiety. This unique combination of functional groups presents a distinct challenge for mass spectrometry analysis. The inherent polarity, potential for in-source reactions, and multiple potential sites for ionization and fragmentation necessitate a carefully considered analytical approach. This guide will dissect these challenges and provide a systematic methodology for its characterization.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is paramount for the successful analysis of 5-Amino-4-carboxypyridine-3-boronic acid. The goal is to achieve efficient ionization of the parent molecule with minimal in-source fragmentation or degradation.

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

Electrospray ionization (ESI) is the most common and generally most effective technique for polar, non-volatile molecules like our target compound. Its gentle nature allows for the ionization of the intact molecule, providing a clear determination of the molecular weight.

Key Considerations for ESI:

  • Polarity and Solvent Choice: The high polarity of 5-Amino-4-carboxypyridine-3-boronic acid makes it well-suited for ESI. A typical solvent system would be a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid in protonation or deprotonation.

  • Positive vs. Negative Ion Mode:

    • Positive Ion Mode: The amino group and the pyridine nitrogen are readily protonated, making positive ion mode a strong candidate. The expected ion would be [M+H]⁺.

    • Negative Ion Mode: The carboxylic acid and boronic acid moieties can be deprotonated, making negative ion mode a viable alternative. The expected ion would be [M-H]⁻. The choice between the two will depend on the specific instrument sensitivity and the desired fragmentation information.

Alternative Ionization Methods: When ESI Isn't Enough

While ESI is often sufficient, other techniques can be considered, particularly if matrix effects or poor ionization efficiency are encountered.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. While not the primary choice for this molecule, it could be explored if ESI yields poor results.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is typically used for large biomolecules. Its application to small molecules like this is less common but could be advantageous in specific sample matrices.

Mass Analyzers and Fragmentation: Deciphering the Structure

Once ionized, the molecule is introduced into the mass analyzer. The choice of analyzer and fragmentation technique will determine the level of structural information that can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

Utilizing a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is crucial for the accurate mass measurement of the parent ion. This allows for the unambiguous determination of the elemental composition, confirming the identity of 5-Amino-4-carboxypyridine-3-boronic acid.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is essential for confirming the structure by analyzing the fragmentation patterns. Collision-Induced Dissociation (CID) is the most common fragmentation method.

Expected Fragmentation Pathways:

The fragmentation of 5-Amino-4-carboxypyridine-3-boronic acid is predictable based on its functional groups. Common fragmentation pathways include:

  • Loss of H₂O: Dehydration from the boronic acid and/or carboxylic acid groups.

  • Loss of CO₂: Decarboxylation from the carboxylic acid group.

  • Loss of B(OH)₂: Cleavage of the boronic acid moiety.

  • Ring Fragmentation: Cleavage of the pyridine ring, although this typically requires higher collision energies.

The following diagram illustrates a plausible fragmentation workflow:

Fragmentation_Workflow Parent [M+H]⁺ 5-Amino-4-carboxypyridine-3-boronic acid Frag1 Loss of H₂O Parent->Frag1 Frag2 Loss of CO₂ Parent->Frag2 Frag3 Loss of B(OH)₂ Parent->Frag3 Product1 [M+H - H₂O]⁺ Frag1->Product1 Product2 [M+H - CO₂]⁺ Frag2->Product2 Product3 [M+H - B(OH)₂]⁺ Frag3->Product3

Caption: Predicted Fragmentation Pathways in MS/MS.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for the characterization of 5-Amino-4-carboxypyridine-3-boronic acid using LC-MS/MS.

Objective: To confirm the identity and purity of 5-Amino-4-carboxypyridine-3-boronic acid and to elucidate its fragmentation pattern.

Materials:

  • 5-Amino-4-carboxypyridine-3-boronic acid standard

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • High-resolution mass spectrometer with ESI source and MS/MS capability (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the standard in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase conditions.

  • LC-MS Parameters:

    • HPLC:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 10 minutes

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (Positive Ion Mode):

      • Ion Source: ESI

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Gas Flow: 600 L/hr

      • Scan Range (MS1): m/z 50-500

      • MS/MS: Data-dependent acquisition (DDA) with CID fragmentation of the top 3 most intense ions.

      • Collision Energy: Ramped from 10-40 eV.

Data Analysis:

  • Extract the chromatogram and identify the peak corresponding to the target analyte.

  • Obtain the high-resolution mass spectrum for the peak and calculate the mass accuracy to confirm the elemental composition.

  • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

Comparative Data and Alternative Techniques

To provide a comprehensive overview, it is useful to compare the mass spectrometry data with that of similar compounds and to consider alternative analytical techniques.

Comparison with Structurally Related Compounds

Analyzing the mass spectra of related compounds, such as 3-aminopyridine or phenylboronic acid, can provide valuable insights into the fragmentation behavior of specific functional groups. This comparative approach can strengthen the confidence in the structural elucidation of the target molecule.

Orthogonal Analytical Techniques

While mass spectrometry is a powerful tool, it should be complemented by other analytical techniques for a complete characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for providing detailed structural information and confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (amine, carboxylic acid, boronic acid).

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust method for assessing the purity of the compound.

The following table summarizes the strengths and weaknesses of each technique for the characterization of 5-Amino-4-carboxypyridine-3-boronic acid:

TechniqueStrengthsWeaknesses
LC-MS/MS High sensitivity, provides molecular weight and structural information.Can have matrix effects, may not be quantitative without standards.
NMR Provides detailed structural information and connectivity.Lower sensitivity than MS, requires larger sample amounts.
IR Spectroscopy Confirms functional groups.Provides limited structural information.
HPLC-UV Excellent for purity assessment and quantification.Does not provide structural information.

Conclusion: A Multi-faceted Approach to a Complex Molecule

The comprehensive characterization of 5-Amino-4-carboxypyridine-3-boronic acid requires a multi-faceted analytical strategy. High-resolution mass spectrometry with ESI and tandem MS is an indispensable tool for confirming its identity and elucidating its structure. However, for a complete and unambiguous characterization, it is essential to integrate data from orthogonal techniques such as NMR and HPLC-UV. By understanding the unique chemical properties of this molecule and applying the appropriate analytical methodologies, researchers can ensure the quality and integrity of their results, paving the way for its successful application in drug discovery and materials science.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Smith, R. M. (2004). Understanding mass spectra: a basic approach. John Wiley & Sons.
Validation

Comparative Guide: Validating Synthesis of 5-Amino-4-carboxypyridine-3-boronic Acid via IR Spectroscopy

Executive Summary The synthesis of 5-Amino-4-carboxypyridine-3-boronic acid presents a unique analytical challenge due to its dense multifunctionalization. This molecule contains four distinct reactive centers: an electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Amino-4-carboxypyridine-3-boronic acid presents a unique analytical challenge due to its dense multifunctionalization. This molecule contains four distinct reactive centers: an electron-deficient pyridine ring, a nucleophilic amino group, a carboxylic acid, and a Lewis-acidic boronic acid.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for connectivity, they often fail to capture the solid-state supramolecular state of boronic acids. Specifically, boronic acids are prone to reversible dehydration into cyclic anhydrides (boroxines), a process that solution-state NMR often obscures due to solvent interaction.

This guide establishes Infrared (IR) Spectroscopy not merely as a preliminary check, but as the definitive tool for validating the monomeric integrity and zwitterionic state of the target molecule, distinguishing it from its common dehydration artifacts.

Part 1: The Analytical Challenge & Solution Architecture

The "Chameleon" Problem in Boronic Acids

In drug development, the target molecule (Structure A ) exists in equilibrium with its dehydrated boroxine trimer (Structure B ) and potentially a zwitterionic salt form (Structure C ) due to the ortho-amino/carboxy pairing.

  • LC-MS often detects the esterified adducts (with methanol/diol solvents) rather than the free acid.

  • NMR (

    
    H, 
    
    
    
    B)
    in
    
    
    or
    
    
    hydrolyzes the boroxine back to the monomer, giving a "false positive" for purity regarding the solid state.
The Strategic Solution: IR Spectroscopy

IR spectroscopy provides a snapshot of the bulk material in its solid state, making it the only rapid method to quantify the ratio of Free Boronic Acid vs. Boroxine Anhydride .

Workflow Visualization

The following diagram illustrates the validation logic flow, highlighting where IR provides unique "Go/No-Go" decision gates that NMR misses.

ValidationWorkflow Start Crude Synthesis Product IR_Step Step 1: ATR-FTIR (Solid State) Start->IR_Step Decision_Boroxine Check: Boroxine Bands? (600-750 cm⁻¹) IR_Step->Decision_Boroxine Decision_Zwitterion Check: Carboxylate vs Acid? (1700 vs 1600 cm⁻¹) Decision_Boroxine->Decision_Zwitterion Clean B-OH Signal Reprocess Reprocess: Controlled Hydrolysis/Recrystallization Decision_Boroxine->Reprocess Strong Boroxine Signal NMR_Step Step 2: NMR (1H, 11B, 13C) (Solution State) Decision_Zwitterion->NMR_Step Zwitterion Confirmed Decision_Zwitterion->Reprocess Wrong Protonation State Final_Valid VALIDATED TARGET Monomeric Zwitterion NMR_Step->Final_Valid Reprocess->IR_Step Re-test

Figure 1: Analytical workflow prioritizing Solid-State IR to detect dehydration artifacts (boroxines) prior to solution-phase confirmation.

Part 2: Technical Deep Dive – Spectral Fingerprinting

To validate 5-Amino-4-carboxypyridine-3-boronic acid, you must confirm the presence of four functional groups and the absence of the boroxine ring.

Diagnostic IR Bands (Theoretical & Empirical)

The following table synthesizes data from pyridine-carboxylic acids (e.g., 3-aminoisonicotinic acid) and phenylboronic acids to provide specific validation ranges.

Functional GroupMode of VibrationTarget Wavenumber (cm⁻¹)Diagnostic Criteria
Boronic Acid

3200–3500 (Broad)Distinguishes from boroxine (which lacks OH). Look for "tent-like" shape masking NH.
Boronic Acid

1340–1380 (Strong)Primary Confirmation. Very intense band characteristic of

stretch in

.
Carboxylic Acid

1700–1730Indicates protonated acid (-COOH). If absent, check 1550–1600 cm⁻¹ for carboxylate (

) zwitterion.
Amine (Primary)

3300–3500 (Doublet)Often obscured by OH.[1] Look for sharp spikes on the broad OH shoulder.
Pyridine Ring

1450–1600Multiple sharp bands confirming the aromatic heterocycle core.
Boroxine (Impurity) Ring Deformation650–750 CRITICAL: Presence of strong bands here indicates dehydration (trimerization).
The "Boroxine Trap"

The most common synthesis failure is the dehydration of the boronic acid into a boroxine anhydride.

  • Target Signal: Strong O-H stretch (3200+ cm⁻¹) and B-O stretch (~1350 cm⁻¹).

  • Impurity Signal: Loss of O-H intensity; appearance of a new, intense band at ~700–740 cm⁻¹ (B-O ring pulsation of the boroxine).

  • Action: If the ~700 cm⁻¹ band is dominant, the product must be re-hydrolyzed (water/acetone recrystallization).

Zwitterionic Characterization

Given the basic amine (position 5) and acidic carboxyl (position 4), this molecule likely exists as a zwitterion in the solid state.

  • Free Acid Form: sharp

    
     at ~1710 cm⁻¹.
    
  • Zwitterion Form: Loss of 1710 cm⁻¹; appearance of asymmetric carboxylate stretch

    
     at 1550–1610 cm⁻¹ .
    
  • Relevance: This dictates solubility and bioavailability. IR is the only way to confirm which form you have as a dry powder.

Part 3: Comparative Performance Analysis

Why prioritize IR over more "advanced" techniques?

Table 1: Technique Comparison for Boronic Acid Validation
FeatureIR Spectroscopy (Solid State)

B NMR
(Solution)
LC-MS (ESI)
Primary Utility State of Matter (Monomer vs. Anhydride)Coordination (sp² vs sp³)Molecular Mass
Boroxine Detection Excellent (Distinct ring modes)Poor (Hydrolyzes to monomer in wet solvent)Variable (Ionization often breaks trimer)
Zwitterion Detection High (C=O vs COO⁻ shift)Medium (pH dependent shifts)None (Gas phase ionization)
Sample Prep Fast (ATR), Non-destructiveSlow (Deuterated solvents)Fast, Destructive
Limitations Low structural resolution (fingerprint)Cannot see solid-state packingBoronic esters form with MeOH solvent

Part 4: Validated Experimental Protocol

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond ATR accessory.

  • Reference Standards: Benzoic acid (C=O check), Phenylboronic acid (B-O check).

Step-by-Step Method
  • Instrument Purge: Purge the FTIR bench with

    
     for 15 minutes to remove atmospheric 
    
    
    
    and
    
    
    (which absorbs at 2350 cm⁻¹ and can interfere with baseline correction).
  • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep (ATR Method):

    • Place 2–5 mg of the synthesized 5-Amino-4-carboxypyridine-3-boronic acid directly onto the diamond crystal.

    • Crucial: Apply high pressure using the anvil. Boronic acids are often hard crystals; poor contact yields noisy spectra.

  • Acquisition:

    • Scan range: 4000–500 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise for weak overtone bands).

  • Post-Processing:

    • Apply ATR correction (if quantitative comparison is needed).

    • Baseline correct (rubberband method) to flatten the broad O-H region.

Data Interpretation Checklist

References

  • National Institute of Standards and Technology (NIST). 3-Aminoisonicotinic acid IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Storey, D. S., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.[3] Chemistry of Materials, 26(12), 3781–3795. (Definitive guide on distinguishing Boronic Acid vs Boroxine via IR). [Link]

  • Hallenbeck, D. L., et al. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs.[4] Science (Discusses decarboxylative borylation and characterization). [Link]

  • Beckett, M. A., et al. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids. Magnetic Resonance in Chemistry.[5][6] (Correlates Solid State IR with NMR). [Link]

Sources

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